molecular formula C11H12ClNO2 B14767836 Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B14767836
M. Wt: 225.67 g/mol
InChI Key: ZIYVJULFKDQUMF-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H12ClNO2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines .

Scientific Research Applications

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
  • Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
  • 1,2,3,4-Tetrahydroisoquinoline

Uniqueness

Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H12ClNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-4,10,13H,5-6H2,1H3

InChI Key

ZIYVJULFKDQUMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl

Origin of Product

United States

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